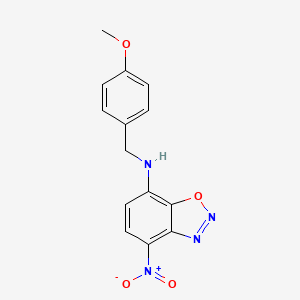
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is a chemical compound known for its fluorescent properties. It is often used as a probe in various biochemical assays due to its ability to emit light when excited by specific wavelengths. This compound has a molecular formula of C14H12N4O4 and a molecular weight of 300.27 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole typically involves the reaction of 4-nitrobenzoxadiazole with 4-methoxybenzylamine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Reduction: 7-(4-Methoxybenzylamino)-4-aminobenzoxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: Used as a fluorescent probe to study protein-ligand interactions, enzyme activities, and cellular processes.
Medical Research: Employed in imaging techniques to visualize cellular structures and track the distribution of drugs within cells.
Industrial Applications: Utilized in the development of fluorescent dyes and sensors for detecting various analytes in environmental and industrial samples.
作用機序
The mechanism by which 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole exerts its effects is primarily through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the energy and re-emits it as visible light. This fluorescence can be used to track and measure various biochemical processes. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules .
類似化合物との比較
Similar Compounds
- 4-(4-Methoxybenzylamino)-7-nitrobenzofurazan
- 4-(4-Methoxybenzylamino)-7-nitro-2,1,3-benzoxadiazole
Uniqueness
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is unique due to its specific structural arrangement, which imparts distinct fluorescent properties. Compared to similar compounds, it offers higher stability and sensitivity in various assays, making it a preferred choice for many research applications .
特性
分子式 |
C14H12N4O4 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)13-14(11)22-17-16-13/h2-7,15H,8H2,1H3 |
InChIキー |
UCBXWTWQBWALQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=C(C=C2)[N+](=O)[O-])N=NO3 |
同義語 |
7-(4-methoxybenzylamino)-4-nitrobenzoxadiazole 7-(p-methoxybenzylamine)4-nitrobenzoxadiazole 7-(p-methoxybenzylamino)-4-nitrobenzoxadiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















